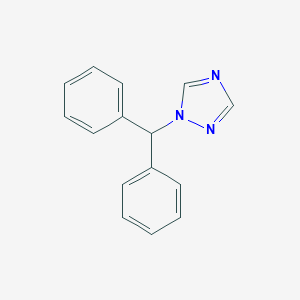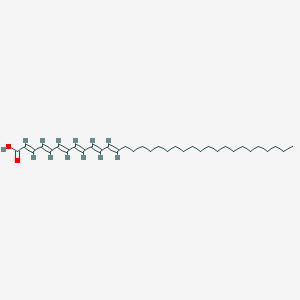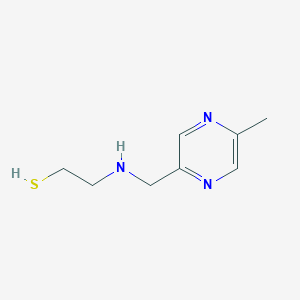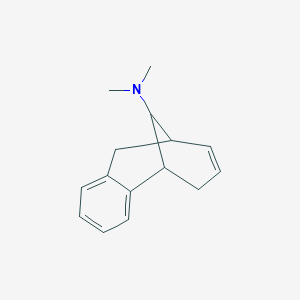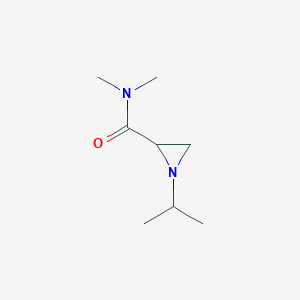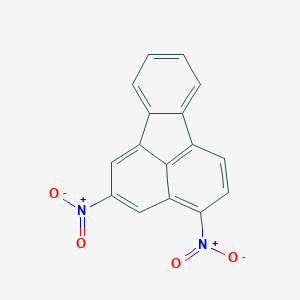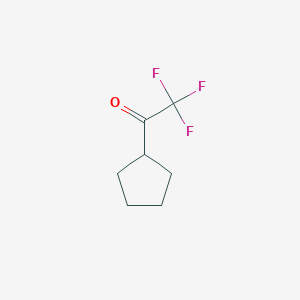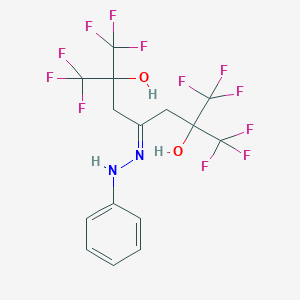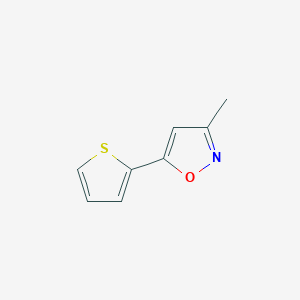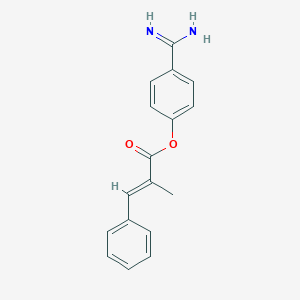
4-Amidinophenyl 2-methylcinnamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amidinophenyl 2-methylcinnamate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been found to possess various biochemical and physiological effects, making it a promising candidate for further investigation.
作用機序
The mechanism of action of 4-Amidinophenyl 2-methylcinnamate is not fully understood. However, it has been suggested that it acts by inhibiting the activity of various enzymes such as matrix metalloproteinases (MMPs) and cyclooxygenase-2 (COX-2). It has also been found to inhibit the expression of various pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
生化学的および生理学的効果
4-Amidinophenyl 2-methylcinnamate has been found to possess various biochemical and physiological effects. It has been shown to inhibit the proliferation and migration of cancer cells and to induce apoptosis in cancer cells. It has also been found to reduce inflammation and oxidative stress in various animal models. Additionally, it has been investigated for its potential use in treating neurodegenerative diseases due to its ability to protect neurons from oxidative stress and inflammation.
実験室実験の利点と制限
One advantage of using 4-Amidinophenyl 2-methylcinnamate in lab experiments is its ability to inhibit the activity of various enzymes and cytokines involved in inflammation and cancer progression. Another advantage is its potential use in treating neurodegenerative diseases. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
将来の方向性
There are several future directions for research on 4-Amidinophenyl 2-methylcinnamate. One direction is to investigate its potential use in combination with other drugs or therapies for the treatment of cancer and neurodegenerative diseases. Another direction is to study its mechanism of action in more detail to better understand its therapeutic potential. Additionally, further research is needed to optimize the synthesis method and improve the solubility and bioavailability of this compound.
合成法
The synthesis of 4-Amidinophenyl 2-methylcinnamate involves the reaction between 4-Aminobenzamidine and 2-Methylcinnamic acid in the presence of a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC). The reaction is typically carried out in a solvent such as dichloromethane or dimethylformamide (DMF) at room temperature or under reflux conditions. The resulting product is purified by recrystallization or column chromatography.
科学的研究の応用
4-Amidinophenyl 2-methylcinnamate has been studied extensively for its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-tumor, and anti-angiogenic properties. It has also been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
CAS番号 |
103499-68-9 |
|---|---|
製品名 |
4-Amidinophenyl 2-methylcinnamate |
分子式 |
C17H16N2O2 |
分子量 |
280.32 g/mol |
IUPAC名 |
(4-carbamimidoylphenyl) (E)-2-methyl-3-phenylprop-2-enoate |
InChI |
InChI=1S/C17H16N2O2/c1-12(11-13-5-3-2-4-6-13)17(20)21-15-9-7-14(8-10-15)16(18)19/h2-11H,1H3,(H3,18,19)/b12-11+ |
InChIキー |
PSSASEIFCXYKEU-UHFFFAOYSA-N |
異性体SMILES |
C/C(=C\C1=CC=CC=C1)/C(=O)OC2=CC=C(C=C2)C(=N)N |
SMILES |
CC(=CC1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)C(=N)N |
正規SMILES |
CC(=CC1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)C(=N)N |
同義語 |
4-amidinophenyl 2-methylcinnamate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



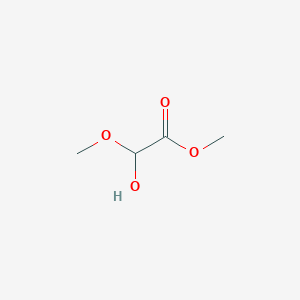
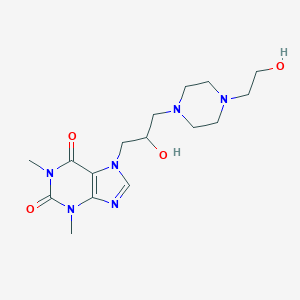
![[(5E,8E,13E)-1,11,21-trihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-25-yl] 2-methylbutanoate](/img/structure/B34616.png)
